N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-amine
Description
N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a complex organic compound that features a unique combination of thiazole and triazolopyridine rings
Properties
IUPAC Name |
N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5S/c1-14(2,3)12-16-10(9-20-12)8-15-13-18-17-11-6-4-5-7-19(11)13/h4-7,9H,8H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHXJQZLBDURTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CS1)CNC2=NN=C3N2C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-amine typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The scalability of these processes is crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the positions on the thiazole and triazolopyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-amine involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s heterocyclic rings allow it to bind to active sites and modulate biological pathways. For example, it may inhibit enzyme activity by forming stable complexes with the enzyme’s active site, thereby preventing substrate binding and subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and benzothiazole share the thiazole ring structure and exhibit similar biological activities.
Triazolopyridine Derivatives: Compounds such as triazolopyridine carboxamides and triazolopyridine sulfonamides have similar core structures and are studied for their pharmacological properties.
Uniqueness
N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-amine is unique due to its specific combination of thiazole and triazolopyridine rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
